REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:8]2([OH:16])[CH:13]3[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]3)[CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1.[CH3:17][OH:18]>>[CH3:17][O:18][C:2]1[C:3]([C:8]2([OH:16])[CH:13]3[CH2:14][CH2:15][N:10]([CH2:11][CH2:12]3)[CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1
|
Name
|
( 7 )
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CN1)C1(CN2CCC1CC2)O
|
Name
|
Na
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 1 h
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
followed by evaporation of the solvent
|
Type
|
ADDITION
|
Details
|
The residue was treated with ice-water
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Type
|
EXTRACTION
|
Details
|
extracted 3× with 25 ml of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=NC=CN1)C1(CN2CCC1CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |